Ethyl 2-chloro-6-(trifluoromethyl)isonicotinate

Übersicht

Beschreibung

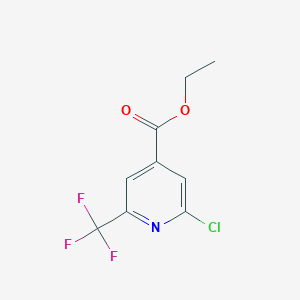

Ethyl 2-chloro-6-(trifluoromethyl)isonicotinate is a substituted pyridine derivative characterized by a chlorine atom at the 2-position and a trifluoromethyl (-CF₃) group at the 6-position of the pyridine ring, with an ethyl ester functional group at the 4-position. This compound belongs to a class of fluorinated isonicotinic acid esters, which are widely utilized as intermediates in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals . Its structural features—particularly the electron-withdrawing chlorine and trifluoromethyl groups—impart unique reactivity and physicochemical properties, making it valuable in cross-coupling reactions and heterocyclic chemistry . Commercial availability is confirmed by suppliers such as CymitQuimica, which offers the compound in varying quantities .

Wirkmechanismus

The mechanism by which ethyl 2-chloro-6-(trifluoromethyl)isonicotinate exerts its effects depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The chloro group can participate in hydrogen bonding or van der Waals interactions, stabilizing the compound’s binding to its target.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Ethyl 2-chloro-6-(trifluoromethyl)isonicotinate shares structural similarities with other pyridine-based esters. Below is a detailed comparison with key analogs:

Structural and Physicochemical Properties

Key Observations:

- Substituent Effects: Fluorine vs. However, chlorine’s larger atomic radius may improve stability in hydrophobic environments . Trifluoromethyl (-CF₃) vs. Methyl (-CH₃) at Position 6: The -CF₃ group significantly enhances lipophilicity and metabolic stability compared to -CH₃, making the trifluoromethyl analog more suitable for bioactive molecule design . Trifluoromethyl (-CF₃) vs. Trichloromethyl (-CCl₃): The -CCl₃ group in nitrapyrin (2-chloro-6-(trichloromethyl)pyridine) increases molecular weight and environmental persistence, but -CF₃ offers better hydrolytic stability .

Biologische Aktivität

Ethyl 2-chloro-6-(trifluoromethyl)isonicotinate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by:

- Molecular Formula : CHClFNO

- Functional Groups : Contains a chloro group at the 2-position and a trifluoromethyl group at the 6-position on the pyridine ring, along with an ethyl ester functional group.

The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and interaction with biological targets .

While specific mechanisms of action for this compound are not extensively documented, it is suggested that its biological activity may stem from:

- Enzyme Interaction : Similar compounds have shown inhibition of cytochrome P450 enzymes, which are crucial in drug metabolism.

- Biochemical Probing : It may act as a biochemical probe to study enzyme interactions and cellular processes.

Antimicrobial Activity

Research indicates that derivatives of isonicotinic acid, including those related to this compound, exhibit antimicrobial properties. A study evaluated various compounds for their antibacterial activity against Gram-positive and Gram-negative bacteria, establishing a baseline for further exploration of this compound's potential .

Case Studies and Research Findings

Synthesis and Applications

This compound is primarily synthesized as a precursor for further functionalization in medicinal chemistry. The synthesis typically involves multi-step reactions that optimize yield and purity. Its applications extend beyond basic research into potential therapeutic avenues in drug development.

Q & A

Basic Research Questions

Q. What synthetic routes and reaction conditions are optimal for preparing Ethyl 2-chloro-6-(trifluoromethyl)isonicotinate?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, halogenated pyridine intermediates (e.g., 2-chloro-6-(trifluoromethyl)isonicotinic acid) can be esterified using ethyl alcohol under acidic or basic catalysis. A base like potassium carbonate in dimethylformamide (DMF) facilitates esterification, while reaction temperatures are maintained between 60–80°C to balance yield and side reactions . Intermediate purification often employs column chromatography or recrystallization.

Q. Which spectroscopic techniques are most effective for characterizing its molecular structure?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) resolves substituent positions and electronic environments. For instance, the trifluoromethyl group produces distinct ¹⁹F NMR signals near -60 to -70 ppm. X-ray crystallography confirms spatial arrangements and intermolecular interactions, while High-Resolution Mass Spectrometry (HRMS) validates molecular mass and fragmentation patterns .

Q. How do the chloro and trifluoromethyl groups influence electronic properties and reactivity?

- Methodological Answer : The chloro group acts as an electrophilic site for nucleophilic substitution, while the electron-withdrawing trifluoromethyl group polarizes the pyridine ring, reducing electron density at the 4-position. This enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) and stabilizes intermediates in heterocyclic transformations. Computational studies (DFT) can quantify these effects via frontier molecular orbital analysis .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reaction yields during scale-up synthesis?

- Methodological Answer : Yield variations often stem from inefficient mixing or heat transfer in larger batches. Process optimization via Design of Experiments (DoE) identifies critical parameters (e.g., solvent volume, stirring rate). Reaction monitoring using in-situ FTIR or HPLC ensures intermediate stability. For example, thin-layer chromatography (TLC) tracked reaction progress in a 3-day phosphazene synthesis, enabling timely termination .

Q. What strategies address contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., solvent polarity, cell line variability). Standardize protocols using controls like methyl nicotinate (pKa = 3.23) to calibrate bioactivity assays. Meta-analyses of published data with statistical tools (e.g., ANOVA) can isolate confounding variables. Cross-validate results using orthogonal methods (e.g., in vitro vs. in silico docking) .

Q. How does this compound compare to structural analogs in medicinal chemistry applications?

- Methodological Answer : Comparative studies with analogs (e.g., Ethyl 3-chloroisonicotinate, Ethyl 2-fluoro-6-(trifluoromethyl)isonicotinate) reveal position-dependent reactivity. For example, chlorine at the 2-position increases electrophilicity compared to the 3-position. A table below summarizes key differences:

- The trifluoromethyl group’s hydrophobicity enhances membrane permeability, making it valuable in CNS drug design .

Q. Data Analysis and Experimental Design

Q. What statistical methods are appropriate for analyzing spectroscopic or bioassay data?

- Methodological Answer : For NMR data, use integration ratios and coupling constants (J-values) to confirm substituent positions. In bioassays, apply non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions. Multivariate analysis (PCA) identifies clusters in high-throughput screening datasets. Ensure reproducibility by reporting confidence intervals (95%) and p-values .

Q. How to design experiments to study degradation pathways under varying pH conditions?

- Methodological Answer : Conduct accelerated stability studies at pH 1–13 (simulating physiological and storage conditions). Use LC-MS to identify degradation products (e.g., hydrolyzed carboxylic acid). Kinetic modeling (Arrhenius equation) predicts shelf life. Control humidity and temperature (e.g., 25°C/60% RH) to isolate pH effects .

Eigenschaften

IUPAC Name |

ethyl 2-chloro-6-(trifluoromethyl)pyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClF3NO2/c1-2-16-8(15)5-3-6(9(11,12)13)14-7(10)4-5/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNYKPDXWDIAZHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NC(=C1)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.